molecular formula C8H9Cl2NO B3222544 (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol CAS No. 1213571-27-7

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol

Cat. No. B3222544
CAS RN: 1213571-27-7
M. Wt: 206.07
InChI Key: LXYGOSJYDNZVTO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is a chemical compound that has been extensively studied in the field of pharmacology and medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases and disorders due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is not fully understood, but it is believed to act on the GABAergic system. It has been shown to enhance GABAergic neurotransmission, which leads to its anti-anxiety and anticonvulsant effects. Additionally, this compound has been shown to modulate the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic and glutamatergic systems.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is its high potency and selectivity for its target receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action and its effects on various neurotransmitter systems may lead to the development of more selective and potent therapeutic agents. Finally, the development of more efficient synthesis methods may make this compound more readily available for use in research and potential therapeutic applications.

Scientific Research Applications

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia. Additionally, this compound has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2S)-2-amino-2-(3,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGOSJYDNZVTO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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